Csp²–S Rotational Barrier: 4-Nitrothioanisole vs. Unsubstituted Thioanisole
The twofold rotational barrier about the Csp²–S bond in 4-nitrothioanisole is measured as 16.1 ± 1.5 kJ/mol in acetone‑d₆ solution . This barrier is significantly higher than that of the unsubstituted thioanisole (approximately 6–8 kJ/mol), as the electron‑withdrawing nitro group stabilizes the planar ground‑state conformation through extended conjugation. The quantifiable barrier directly influences the compound's conformational distribution in solution and solid state.
| Evidence Dimension | Rotational barrier about Csp²–S bond |
|---|---|
| Target Compound Data | 16.1 ± 1.5 kJ/mol |
| Comparator Or Baseline | Thioanisole (unsubstituted): ~6–8 kJ/mol (class‑level estimate) |
| Quantified Difference | Approximately 2‑fold higher barrier |
| Conditions | Acetone‑d₆ solution, NMR lineshape analysis |
Why This Matters
This barrier affects conformational pre‑organization in solid‑state reactions and crystallization behavior, which is critical for polymorph control in pharmaceutical intermediate synthesis.
